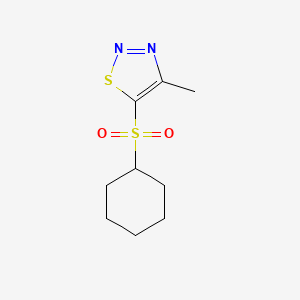

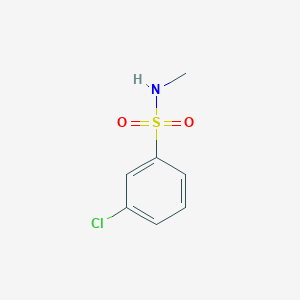

4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

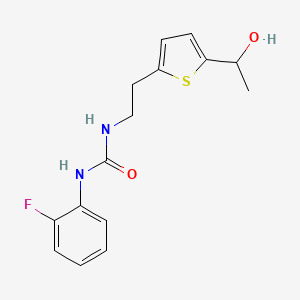

The compound "4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one" is a chemically synthesized molecule that appears to be related to a class of compounds with potential antimicrobial properties. These compounds are characterized by a piperidine backbone and various sulfonyl and chlorophenyl groups, which may influence their biological activity. The papers provided discuss the synthesis, characterization, and some biological activities of similar compounds, which can offer insights into the properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes the condensation of piperidin-4-yl derivatives with sulfonyl chlorides . These methods result in the formation of sulfonyl piperidine compounds, which are then characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis to confirm their structure .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed by X-ray crystallography, which reveals the crystalline form and the conformation of the piperidine ring, typically in a chair conformation. The geometry around the sulfur atom is usually distorted from a regular tetrahedron . Additionally, density functional theory (DFT) calculations can be used to study the molecular geometry, electronic structure, and vibrational analysis, which can provide further insights into the molecular properties .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the nature of substitutions on the benzhydryl and sulfonamide rings. Local reactivity descriptors calculated from quantum chemical studies can help identify chemically reactive sites within the molecule . These descriptors are crucial for understanding how these compounds might interact with biological targets or undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their antimicrobial activities, are often evaluated in vitro. For instance, some derivatives have shown significant potent antimicrobial activities against bacterial and fungal pathogens . The bioactivity of O-substituted derivatives has also been evaluated against various enzymes, revealing promising activity against butyrylcholinesterase . Theoretical calculations can provide additional information on thermodynamic properties, which are important for understanding the stability and reactivity of these compounds .

Aplicaciones Científicas De Investigación

Spasmolytic Effects on Smooth Musculature

Research has shown that certain piperidine derivatives exhibit spasmolytic effects on the smooth musculature of guinea pig isolated intestine, indicating a potential application in the study and treatment of conditions involving smooth muscle spasms. These effects are attributed to both direct and indirect myolytic actions of the compounds (Stochla & Grzybek-Kania, 1975).

Antioxidant and Anticholinesterase Activities

A study focused on the synthesis of new sulfonyl hydrazone compounds, including piperidine derivatives, highlighted their significant antioxidant and anticholinesterase activities. These compounds were evaluated through various assays, revealing their potential as antioxidant agents and in the modulation of cholinesterase activity, which is relevant in conditions like Alzheimer's disease (Karaman et al., 2016).

Corrosion Inhibition

Piperidine and its derivatives have been studied for their role in the corrosion inhibition of metals, demonstrating the utility of such compounds in material science and engineering. Specifically, the effectiveness of piperidine-based compounds in protecting copper from corrosion in sulfuric acid environments has been documented, which could be valuable in industrial applications to enhance the longevity and durability of metal components (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Biologically Active Compound Design

Piperazine and its isosteres, including piperidine derivatives, are recognized for their applications in the design of biologically active compounds. These molecular structures serve as scaffolding or terminal elements in drug design, illustrating the versatility and importance of piperidine derivatives in medicinal chemistry (Meanwell & Loiseleur, 2022).

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been explored, with studies synthesizing and testing various compounds for their efficacy against bacterial and fungal pathogens. This research underscores the potential of such derivatives in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Vinaya et al., 2009).

Propiedades

IUPAC Name |

4-[1-(4-chlorophenyl)sulfonylpiperidine-3-carbonyl]-3-methylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O4S/c1-12-16(22)19-8-10-21(12)17(23)13-3-2-9-20(11-13)26(24,25)15-6-4-14(18)5-7-15/h4-7,12-13H,2-3,8-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZKVUROGLROIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-((4-Chlorophenyl)sulfonyl)piperidine-3-carbonyl)-3-methylpiperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B3016394.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3016396.png)

![N-(4-{1-[(sec-butylamino)carbonyl]cyclopropyl}phenyl)-2-chlorobenzamide](/img/structure/B3016397.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]propanamide](/img/structure/B3016399.png)

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)

![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)